molecular formula C16H15N5OS B2968202 N'-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide CAS No. 866009-59-8

N'-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide

Cat. No.: B2968202
CAS No.: 866009-59-8
M. Wt: 325.39
InChI Key: BERJKSIBMKTWET-UFWORHAWSA-N
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Description

N'-[(1E)-[2,5-Dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide is a carbohydrazide derivative featuring a thiophene core conjugated to a substituted pyrrole-polyheterocyclic system. Its structure includes a pyrazine ring (a nitrogen-rich heterocycle) attached to a pyrrole moiety, which is further substituted with methyl groups at positions 2 and 3.

Properties

IUPAC Name

N-[(E)-(2,5-dimethyl-1-pyrazin-2-ylpyrrol-3-yl)methylideneamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-11-7-14(8-19-20-16(22)13-3-6-23-10-13)12(2)21(11)15-9-17-4-5-18-15/h3-10H,1-2H3,(H,20,22)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERJKSIBMKTWET-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CN=C2)C)C=NNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=NC=CN=C2)C)/C=N/NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide typically involves the condensation of 2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carbaldehyde with thiophene-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

Pyrazine vs. Pyrazole/Pyridine Systems :
The target compound’s pyrazine ring (two adjacent nitrogen atoms) distinguishes it from analogs with pyrazole (two adjacent nitrogens in a five-membered ring) or pyridine (one nitrogen in a six-membered ring). Pyrazine’s electron-deficient nature may enhance π-π interactions in crystal packing but reduce solubility compared to pyridine derivatives .

Substituent Impact on Physicochemical Properties: Electron-Withdrawing Groups (NO₂, Cl): Compounds like and exhibit increased polarity (NO₂) or lipophilicity (Cl), influencing bioavailability. The target compound lacks these groups, suggesting intermediate solubility. Methyl Groups: The 2,5-dimethyl substitution on the pyrrole in the target compound may sterically hinder intermolecular interactions compared to unsubstituted analogs .

Hydrazone Linkage: The (E)-hydrazone configuration is conserved across analogs, enabling hydrogen bonding via the NH and C=O groups.

Crystallographic and Hydrogen-Bonding Patterns

Single-crystal X-ray analyses of related compounds (e.g., ) reveal that hydrazone derivatives often form supramolecular architectures via N–H···O and C–H···π interactions. For instance, in compound , the hydrazone NH acts as a hydrogen-bond donor to carbonyl oxygen, creating chains. The pyrazine ring in the target compound may introduce additional N···H–C interactions, altering packing efficiency compared to phenyl or thiophene-based analogs .

Biological Activity

N'-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a thiophene core and a pyrazinyl-pyrrole moiety. The IUPAC name reflects its complex structure, emphasizing the functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrole and thiophene can possess significant antimicrobial properties, making them candidates for further exploration in treating infections.
  • Antitumor Activity : Compounds with similar structural motifs have been linked to antitumor effects. For instance, derivatives of pyrazine and pyrrole have demonstrated cytotoxicity against various cancer cell lines, indicating potential as anticancer agents.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound has been observed to suppress cell growth in certain cancer cell lines. This is attributed to its ability to interfere with metabolic pathways critical for cell division.
  • Modulation of Glycosylation : Research suggests that the compound may influence glycosylation patterns on proteins, particularly in monoclonal antibody production systems, enhancing the quality attributes of therapeutic antibodies .
  • Cell-Specific Productivity Enhancement : In cell culture studies, the addition of this compound has been shown to increase cell-specific productivity while maintaining cell viability, which is crucial for biotechnological applications .

Data Table: Biological Activity Summary

Activity TypeEffect ObservedReference
AntimicrobialSignificant inhibition of pathogens
AntitumorCytotoxicity against cancer cells
Monoclonal AntibodyIncreased production efficiency
Glycosylation ControlModulation of N-linked glycans

Case Study 1: Antitumor Efficacy

A study investigating the antitumor properties of related compounds revealed that those with similar structures to this compound exhibited IC50 values in the micromolar range against various cancer cell lines. This highlights the potential for further development in cancer therapeutics.

Case Study 2: Monoclonal Antibody Production

In a bioprocessing context, the compound was tested in recombinant Chinese Hamster Ovary (rCHO) cells. Results indicated that the addition of this compound led to a 1.5-fold increase in monoclonal antibody yield while improving cell viability compared to control conditions . This suggests its utility in biopharmaceutical manufacturing.

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